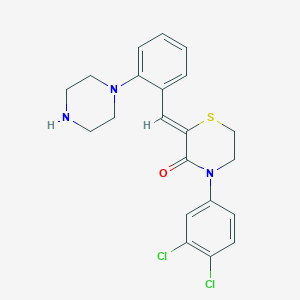

Elzasonan metabolite M4

Description

Structure

3D Structure

Properties

CAS No. |

1809097-10-6 |

|---|---|

Molecular Formula |

C21H21Cl2N3OS |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

(2Z)-4-(3,4-dichlorophenyl)-2-[(2-piperazin-1-ylphenyl)methylidene]thiomorpholin-3-one |

InChI |

InChI=1S/C21H21Cl2N3OS/c22-17-6-5-16(14-18(17)23)26-11-12-28-20(21(26)27)13-15-3-1-2-4-19(15)25-9-7-24-8-10-25/h1-6,13-14,24H,7-12H2/b20-13- |

InChI Key |

JEZUNFQLOXFHOC-MOSHPQCFSA-N |

Isomeric SMILES |

C1CN(CCN1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Elzasonan Metabolite M4 Metabolic Formation and Enzymatic Catalysis

Overview of Elzasonan (B146119) Parent Compound Metabolism

The metabolism of elzasonan is extensive, involving multiple pathways that result in a variety of metabolites. nih.gov In vitro studies have been crucial in elucidating these metabolic routes. researchgate.net

Major and Minor Metabolic Pathways of Elzasonan Parent Compound

Besides N-demethylation to form M4, elzasonan undergoes several other metabolic transformations. The major metabolic pathways include aromatic hydroxylation, N-oxidation at the piperazine (B1678402) ring, and a unique oxidation and ring closure sequence that forms a novel cyclized indole (B1671886) metabolite (M6). nih.gov This M6 metabolite is the most abundant circulating metabolite in humans. nih.gov

Other identified metabolites include M3 (5-hydroxyelzasonan) and M5 (elzasonan N-oxide). researchgate.net The formation of M3, an aromatic hydroxylation product, is a major component found in feces, accounting for a significant portion of the administered dose. nih.gov The formation of these various metabolites highlights the complex biotransformation of elzasonan in the body. nih.govresearchgate.net

In Vitro Enzymatic Characterization of Elzasonan Metabolite M4 Formation

In vitro systems, such as human liver microsomes and recombinant cytochrome P450 enzymes, have been instrumental in characterizing the enzymatic processes responsible for the formation of metabolite M4. researchgate.net

Contribution of Human Liver Microsomes (HLMs) to Metabolite M4 Biotransformation

Human liver microsomes (HLMs) are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. evotec.comdiva-portal.org Studies using HLMs have demonstrated that they actively metabolize elzasonan to form metabolite M4. researchgate.net The use of HLMs allows for the investigation of phase I metabolic reactions, such as the N-demethylation that produces M4. evotec.comsrce.hr

Role of Recombinant Human Cytochrome P450 (CYP) Enzymes in Metabolite M4 Production

To identify the specific enzymes involved, researchers utilize recombinant human cytochrome P450 (CYP) enzymes. researchgate.net These are individual CYP isoforms produced in a controlled laboratory setting. nih.gov By incubating elzasonan with a panel of these recombinant enzymes, the specific CYP isoform responsible for a particular metabolic reaction can be pinpointed. researchgate.net

Identification of Specific Cytochrome P450 Isoforms Mediating this compound Formation

Through studies with recombinant CYP enzymes, it has been determined that CYP2C8 is the primary enzyme responsible for the formation of this compound. researchgate.net In contrast, other metabolites of elzasonan are formed by different CYP isoforms. For instance, CYP3A4 is primarily involved in the formation of M3, M5, and M6. researchgate.net This specificity of different CYP enzymes for various metabolic pathways of the same parent compound is a common phenomenon in drug metabolism. drugbank.commhmedical.com

The table below summarizes the key enzymes and metabolic pathways for elzasonan.

| Metabolite | Metabolic Pathway | Primary Enzyme(s) |

| M4 | Oxidative N-demethylation | CYP2C8 |

| M3 (5-hydroxyelzasonan) | Aromatic Hydroxylation | CYP3A4 |

| M5 (elzasonan N-oxide) | N-oxidation | CYP3A4 |

| M6 (cyclized indole metabolite) | Oxidation, Ring Closure | CYP3A4 |

Primary Involvement of Cytochrome P450 2C8 (CYP2C8) in N-Demethylation Pathway

The formation of this compound occurs primarily through an oxidative N-demethylation pathway. researchgate.net In vitro studies utilizing human hepatic microsomes and recombinant heterologously expressed P450 enzymes (rCYP) have pinpointed Cytochrome P450 2C8 (CYP2C8) as the principal enzyme responsible for catalyzing this specific metabolic reaction. researchgate.netnih.gov The N-demethylation process involves the removal of a methyl group from the parent elzasonan molecule, leading to the creation of metabolite M4. mdpi.comsemanticscholar.org

The significant role of CYP2C8 in drug metabolism is well-established, as it is highly expressed in the human liver and is known to metabolize a wide array of drugs. researchgate.net The specific involvement of CYP2C8 in the N-demethylation of elzasonan highlights a key pathway in its biotransformation. researchgate.net This enzymatic process is a common reaction in the metabolism of many pharmaceuticals containing alkylamino moieties. mdpi.comsemanticscholar.org

Evaluation of Potential Minor Contributions from Other Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2C19)

While CYP2C8 is the primary catalyst for the formation of this compound, research also indicates the potential for minor contributions from other Cytochrome P450 isoforms. researchgate.net Studies have shown the involvement of CYP3A4 in the metabolism of elzasonan, though it is primarily associated with the formation of other metabolites such as M3, M3a, M5, and M6. researchgate.net

Reaction Kinetics of this compound Formation in Enzyme Systems

The efficiency and characteristics of the enzymatic formation of this compound can be described by its reaction kinetics.

Determination of Apparent Michaelis-Menten Kinetic Constants (Kₘ, Vₘₐₓ)

The kinetics of the formation of this compound by CYP2C8 are expected to follow the Michaelis-Menten model. wikipedia.orglibretexts.org This model is characterized by two key parameters: the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). d-nb.infonih.gov Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing an indication of the enzyme's affinity for the substrate. Vₘₐₓ signifies the maximum rate of the reaction when the enzyme is saturated with the substrate. derangedphysiology.com

While specific Kₘ and Vₘₐₓ values for the formation of this compound are not publicly available in the provided search results, the determination of these constants is a standard procedure in in vitro drug metabolism studies. nih.govnih.gov These values are typically determined by incubating the substrate (elzasonan) with human liver microsomes or recombinant CYP2C8 at various concentrations and measuring the rate of M4 formation. nih.gov

Interactive Data Table: Illustrative Michaelis-Menten Constants for Metabolite Formation

The following table provides an illustrative example of how Michaelis-Menten kinetic constants for different metabolic pathways might be presented. Please note that these are not the actual values for this compound.

| Metabolite | Enzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |

| Illustrative Metabolite A | CYP3A4 | 5.2 | 150 |

| Illustrative Metabolite B | CYP2C9 | 12.8 | 85 |

| Illustrative Metabolite C | CYP2D6 | 2.1 | 220 |

Assessment of Intrinsic Clearance for this compound Formation

Intrinsic clearance (CLᵢₙₜ) is a measure of the intrinsic ability of an enzyme to metabolize a drug, independent of physiological factors like blood flow. derangedphysiology.comnih.gov It is calculated as the ratio of Vₘₐₓ to Kₘ (CLᵢₙₜ = Vₘₐₓ / Kₘ). researchgate.net This parameter is crucial for predicting the hepatic clearance of a drug in vivo. thermofisher.com

Advanced Analytical Methodologies for Elzasonan Metabolite M4 Characterization and Quantification

Chromatographic Separation Techniques for Metabolite Resolution

Effective chromatographic separation is the cornerstone of accurately analyzing metabolites within complex biological samples. For Elzasonan (B146119) metabolite M4, high-performance and ultra-high-performance liquid chromatography techniques are indispensable for isolating it from the parent drug and other related metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary techniques for the separation of Elzasonan and its metabolites. nih.govmdpi.com These methods offer high resolution and sensitivity, which are essential for distinguishing between structurally similar compounds. mdpi.com In studies of Elzasonan's metabolism, a specific liquid chromatography system equipped with accurate radioactivity counting (LC-ARC) was utilized to track and identify radiolabeled metabolites. researchgate.net In this system, Elzasonan metabolite M4 was observed to have a distinct retention time of approximately 27.9 minutes, allowing for its effective resolution from other components in the analyzed samples. researchgate.net UHPLC, by using smaller particle-sized columns, can offer even greater resolution and significantly shorter analysis times, making it a preferred method in modern bioanalysis. mdpi.commdpi.com

Table 1: Chromatographic Properties of this compound This interactive table summarizes the key chromatographic parameters reported for the analysis of this compound.

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.netnih.gov |

| Detection System | Accurate Radioactivity Counting (ARC) | researchgate.net |

| Retention Time | ~27.9 minutes | researchgate.net |

| Biological Matrices | Plasma, Excreta (Urine, Feces) | researchgate.netnih.gov |

The analysis of this compound is typically performed in complex biological matrices such as plasma, urine, and feces. researchgate.netnih.gov These matrices contain numerous endogenous compounds that can interfere with the detection and quantification of the target metabolite. mdpi.com Therefore, the development of specific and robust chromatographic methods is crucial. This involves the careful selection of the stationary phase (e.g., C18 columns), mobile phase composition, and gradient elution program to achieve optimal separation. researchgate.net Sample pretreatment techniques, such as protein precipitation, are commonly applied to plasma samples to remove proteins and other macromolecules that could interfere with the analysis. researchgate.net The goal is to develop a method that can cleanly separate metabolite M4 from other drug-related materials and endogenous interferences, ensuring accurate characterization. researchgate.netresearchgate.net

Mass Spectrometry for Structural Elucidation of this compound

Mass spectrometry (MS) is a powerful analytical technique that provides detailed information about the mass and structure of molecules. nih.gov When coupled with HPLC, it becomes an indispensable tool for the definitive identification and structural elucidation of drug metabolites like M4. researchgate.netnih.gov

High-Resolution Accurate Mass Spectrometry (HRAM-MS) is critical for determining the elemental composition of a metabolite. nih.govnih.gov This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of a unique elemental formula. wiley.comresearchgate.net For this compound, analysis showed a protonated molecular ion ([M+H]⁺) at an m/z of 434. researchgate.net This represented a difference of 14 mass units lower than another hydroxylated metabolite, which is a characteristic mass shift associated with an N-demethylation reaction. researchgate.net The accurate mass measurement provided by HRAM-MS is essential to confirm this mass difference and propose the correct elemental composition, thereby distinguishing M4 from other potential isobaric metabolites. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound This interactive table details the mass spectrometric findings used for the initial characterization of this compound.

| Parameter | Observation | Inference | Source(s) |

|---|---|---|---|

| Ionization Mode | Positive Ion | Protonated Molecule ([M+H]⁺) | researchgate.net |

| Precursor Ion (m/z) | 434 | Molecular weight of the metabolite is 433 Da. | researchgate.net |

| Mass Shift | 14 Da lower than a precursor metabolite | Suggests N-demethylation | researchgate.net |

Tandem mass spectrometry (MS/MS or MSⁿ) is used to further elucidate the structure of a metabolite. longdom.orgnih.gov In this technique, the precursor ion of the metabolite (e.g., m/z 434 for M4) is isolated and then fragmented into smaller product ions. nih.gov The resulting fragmentation pattern serves as a structural fingerprint of the molecule. mdpi.com By analyzing these fragmentation pathways, scientists can determine the specific site of metabolic modification on the parent drug's scaffold. nih.govnih.gov This process is fundamental for the de novo identification of unknown metabolites, providing confidence in the proposed structure before confirmation with a synthetic standard. researchgate.netnih.gov

Different dissociation modes can be used to induce fragmentation in a mass spectrometer, with Collision-Induced Dissociation (CID) being one of the most common. nih.gov In CID, precursor ions are fragmented by colliding them with neutral gas molecules. nih.gov The energy of these collisions can be controlled to produce varying degrees of fragmentation, yielding rich structural information. nih.gov The definitive identification of this compound was achieved by comparing its CID spectrum to that of a synthetically created reference standard of the N-desmethyl metabolite. researchgate.net The study reported that the metabolite M4 produced an identical CID spectrum to the standard, unequivocally confirming its structure. researchgate.net This integration of specific dissociation modes is the final and confirmatory step in the structural elucidation process.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Description |

|---|---|

| Elzasonan | The parent drug, a 5-hydroxytryptamine(1B) receptor antagonist. |

| This compound | The N-desmethyl metabolite of a hydroxylated Elzasonan species. |

Use of Nuclear Magnetic Resonance (NMR) Spectroscopy in Complementary Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.ukunl.edu In the characterization of Elzasonan and its metabolites, NMR serves as a powerful complementary technique to mass spectrometry. researchgate.netnih.gov While mass spectrometry provides accurate mass and fragmentation data, NMR offers unambiguous confirmation of the molecular structure. unl.edu

The process of characterizing a novel metabolite like this compound involves a suite of NMR experiments. A typical one-dimensional (1D) ¹H NMR spectrum provides initial information on the number and type of protons present, based on their chemical shifts, signal integrations (relative number of nuclei), and coupling constants (connectivity between adjacent nuclei). unl.edunih.gov For more complex structures, two-dimensional (2D) NMR experiments are employed to establish the complete bonding framework.

Key NMR experiments used in the structural determination of metabolites such as M4 are summarized in the table below.

| NMR Experiment | Acronym | Purpose in Structural Elucidation of this compound |

| One-Dimensional Experiments | ||

| Proton NMR | ¹H NMR | Identifies the number and electronic environment of hydrogen atoms. nih.gov |

| Carbon-13 NMR | ¹³C NMR | Determines the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). core.ac.uk |

| Distortionless Enhancement by Polarization Transfer | DEPT | Differentiates between CH, CH₂, and CH₃ groups. core.ac.uk |

| Two-Dimensional Experiments | ||

| Correlation Spectroscopy | COSY | Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons directly to the carbon atoms they are attached to (¹JCH). |

| Heteronuclear Multiple Bond Correlation | HMBC | Identifies longer-range correlations between protons and carbons (²JCH, ³JCH), revealing the connectivity across quaternary carbons and heteroatoms. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Reveals through-space proximity of protons, which is crucial for determining the relative stereochemistry and 3D conformation of the metabolite. |

For instance, in the broader study of Elzasonan metabolism, NMR spectroscopy was critical in elucidating the structures of various metabolites. researchgate.netnih.gov The application of these techniques to an isolated sample of this compound would allow researchers to map its complete chemical structure, including the precise location of any metabolic modifications (e.g., hydroxylation, demethylation) relative to the parent Elzasonan molecule. researchgate.net

Quantitative Analysis of this compound in Research Matrices

Targeted Quantification Strategies: Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) LC-MS/MS

For the precise measurement of this compound in complex biological samples such as plasma or urine, targeted quantitative strategies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard. nih.govfrontiersin.org Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) are two powerful targeted approaches that offer exceptional sensitivity and specificity. frontiersin.orgnih.gov

Multiple Reaction Monitoring (MRM) is typically performed on a triple quadrupole (QqQ) mass spectrometer. nih.gov The method relies on monitoring a specific precursor-to-product ion transition. For this compound, this involves:

Precursor Ion Selection: The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the M4 molecular ion (the precursor ion).

Fragmentation: The precursor ion is fragmented in the second quadrupole (Q2), the collision cell.

Product Ion Selection: The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion) of M4.

This highly specific filtering process minimizes background noise and allows for accurate quantification even at very low concentrations. nih.gov The use of a stable isotope-labeled internal standard for this compound is crucial to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision. researchgate.net

Parallel Reaction Monitoring (PRM) is a more recent targeted technique performed on high-resolution accurate-mass (HRAM) instruments, such as a quadrupole-Orbitrap mass spectrometer. nih.gov Unlike MRM, which monitors a few predefined product ions, PRM isolates the precursor ion in the quadrupole and then detects all resulting product ions in the high-resolution mass analyzer (e.g., Orbitrap) in parallel. nih.gov This provides an added layer of confidence in compound identification through the acquisition of a full product ion spectrum, while still delivering precise quantification. nih.gov The high mass accuracy of PRM significantly enhances selectivity, reducing interference from matrix components. nih.gov

| Feature | Multiple Reaction Monitoring (MRM) | Parallel Reaction Monitoring (PRM) |

| Instrumentation | Triple Quadrupole (QqQ) MS | Quadrupole-High Resolution MS (e.g., Q-Orbitrap) |

| Specificity | High; based on specific precursor-product ion transition. nih.gov | Very High; based on accurate mass of precursor and multiple product ions. nih.gov |

| Data Acquired | Intensity of specific, predefined transitions. | Full high-resolution product ion spectrum. nih.gov |

| Method Development | Requires careful selection and optimization of product ion transitions. | Simpler method setup; product ions are identified post-acquisition. nih.gov |

| Confidence | High confidence in quantification. | Very high confidence in both quantification and identification. |

These targeted methods are essential for pharmacokinetic studies, enabling the accurate determination of this compound concentrations over time.

Untargeted and Semi-Targeted Metabolomics Approaches for Comprehensive Profiling

While targeted methods excel at quantifying known molecules, untargeted and semi-targeted metabolomics approaches are used for comprehensive profiling and the discovery of unexpected metabolic changes. biorxiv.orgarome-science.com

Untargeted metabolomics aims to capture a global snapshot of all detectable metabolites in a sample without pre-selection. arome-science.com This discovery-oriented approach is ideal for identifying all potential metabolites of Elzasonan, including M4, and understanding the broader biochemical impact of the parent drug. researchgate.net It involves acquiring data using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap MS) and then using sophisticated software to identify features that differ significantly between study groups (e.g., pre-dose vs. post-dose). biorxiv.org

Semi-targeted metabolomics combines the strengths of both targeted and untargeted approaches. americanpharmaceuticalreview.com In this hybrid strategy, a predefined list of known metabolites (including Elzasonan and its expected metabolites like M4) is quantified with high accuracy, similar to a targeted analysis. researchgate.netamericanpharmaceuticalreview.com Simultaneously, the instrument collects full-scan HRAM data, which can be retrospectively mined to identify and quantify other, unexpected metabolites in an untargeted fashion. americanpharmaceuticalreview.com This dual-purpose analysis from a single sample injection is highly efficient, making it valuable for studies with limited sample volume. americanpharmaceuticalreview.com

These comprehensive profiling techniques are crucial in early drug metabolism studies to build a complete picture of the biotransformation pathways of a compound like Elzasonan. nih.gov

Bioanalytical Method Validation for Accuracy, Precision, and Reproducibility

Before a quantitative assay for this compound can be used to support research or clinical studies, it must undergo rigorous validation to ensure its performance is reliable and reproducible. nih.govgmp-compliance.org Bioanalytical method validation is a formal process that establishes and documents that the method's performance characteristics are suitable for its intended application. gmp-compliance.org Key validation parameters are defined by regulatory guidance. researchgate.net

The fundamental parameters assessed during validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample, such as endogenous matrix compounds or other drug-related metabolites. gmp-compliance.orgjapsonline.com

Accuracy: The closeness of the measured concentration to the true nominal value. It is typically expressed as the percent relative error (%RE). nih.gov

Precision: The degree of scatter or agreement between a series of measurements. It is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), and is expressed as the coefficient of variation (%CV). nih.gov

Calibration Curve: The relationship between the instrument response and known concentrations of this compound. The curve must be continuous and reproducible over the intended concentration range. gmp-compliance.org

Limits of Quantification: The lowest concentration on the calibration curve (Lower Limit of Quantification, LLOQ) and the highest concentration (Upper Limit of Quantification, ULOQ) that can be measured with acceptable accuracy and precision. nih.gov For LLOQ, acceptance criteria are often wider, for example, accuracy within ±25% and precision ≤25%. nih.gov

Stability: The chemical stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at intended temperatures. japsonline.com

| Validation Parameter | Typical Acceptance Criteria (Chromatographic Assays) |

| Accuracy (Mean) | Within ±15% of the nominal value. japsonline.com |

| Precision (%CV) | ≤15%. japsonline.com |

| Accuracy at LLOQ | Within ±20% of the nominal value. |

| Precision at LLOQ | ≤20%. |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. |

Ensuring these parameters are met is critical for the integrity and reliability of the quantitative data generated for this compound. nih.gov

Data Processing and Statistical Analysis for Metabolite Abundance and Changes

Following data acquisition from LC-MS experiments, raw data must be processed and statistically analyzed to determine the abundance of this compound and identify significant changes across different experimental conditions.

Data Processing begins with converting raw instrument files into a feature matrix. This involves several steps:

Peak Picking/Detection: Identifying all potential compound signals in the chromatograms.

Peak Alignment: Correcting for minor shifts in retention time across different samples.

Quantification: Integrating the area under the curve for each detected peak, which corresponds to the metabolite's abundance.

Data Pre-treatment is then performed to reduce systematic variation and prepare the data for statistical analysis. uab.edu This often includes:

Normalization: To correct for variations in sample loading or instrument sensitivity.

Scaling (e.g., Pareto or Auto scaling): To make features with different magnitudes more comparable. uab.edu

Transformation (e.g., Log transformation): To convert skewed data distributions to a more normal distribution, which is a requirement for many statistical tests. uab.edu

Statistical Analysis is used to identify significant differences in the abundance of this compound between study groups. Both univariate and multivariate methods are employed. metaboanalyst.ca

Univariate Analysis: Methods like the Student's t-test or ANOVA are used to assess the significance of change for M4 individually. A volcano plot can visualize both the statistical significance (p-value) and the magnitude of change (fold change) simultaneously. metaboanalyst.ca

Multivariate Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to analyze all measured variables at once. uab.edu PCA is an unsupervised method that can reveal inherent clustering or outliers in the data, while PLS-DA is a supervised method used to identify the variables (like M4) that are most responsible for separating the experimental groups. uab.edumetaboanalyst.ca

Biological Activity and Molecular Mechanisms of Elzasonan Metabolite M4 in Vitro and Preclinical Perspectives

Assessment of In Vitro Pharmacological Activity

Detailed quantitative assessment of the pharmacological activity of Elzasonan (B146119) metabolite M4 is not extensively documented in publicly accessible scientific literature. The parent compound, elzasonan, is known for its high affinity and selective antagonism at the 5-HT1B receptor. researchgate.netnih.gov The characterization of M4 has primarily focused on its metabolic generation rather than its intrinsic pharmacological effects.

Receptor Binding Affinities and Selectivity Profiles (e.g., 5-HT1B receptor, other relevant targets)

Specific binding affinity data (such as Kᵢ values) for Elzasonan metabolite M4 at the 5-HT1B receptor or other potential off-targets are not available in the reviewed literature. For the parent compound, elzasonan, high affinity for the 5-HT1B receptor is a defining characteristic. The structural change from elzasonan to M4 involves the removal of a methyl group from the piperazine (B1678402) ring, a modification that could potentially alter its binding affinity and selectivity profile. However, without experimental data, any discussion of these properties remains speculative.

Functional Ligand-Receptor Interactions in Cellular Assays (e.g., G-protein activation, downstream signaling pathways)

There is no specific information available from cellular assays detailing the functional activity of this compound. It is unknown whether M4 acts as an antagonist, agonist, or inverse agonist at the 5-HT1B receptor. Consequently, data on its potential to influence G-protein activation or modulate downstream signaling pathways have not been published.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound

Elucidation of Structural Determinants Governing Biological Activity Post-N-Demethylation

This compound is formed through the oxidative N-demethylation of the parent molecule's piperazine moiety. nih.gov This metabolic reaction is catalyzed in vitro primarily by the cytochrome P450 enzyme CYP2C8. nih.gov

The key structural difference between elzasonan and M4 is the conversion of a tertiary amine (N-methylpiperazine) to a secondary amine (piperazine). This modification can have several impacts on the molecule's properties:

Polarity: The N-demethylated M4 is generally more polar than the parent compound, which can affect its solubility and ability to cross biological membranes.

Basicity: The basicity (pKa) of the nitrogen atom is altered, which can influence its ionization state at physiological pH and its interaction with the receptor binding pocket.

Steric Profile: The removal of the methyl group reduces the steric bulk around the piperazine ring. Depending on the receptor's topology, this could either enhance or diminish binding affinity. For many ligands, the N-methyl group on a piperazine ring is crucial for anchoring the molecule within the receptor; its absence in M4 could significantly impact affinity. nih.gov

Without experimental data, the precise effect of N-demethylation on the biological activity of elzasonan remains undetermined.

In Vitro Enzyme Induction and Inhibition Potential of this compound

Mechanistic Implications for Potential Metabolic Drug-Drug Interactions

Without dedicated preclinical or in vitro studies characterizing the pharmacodynamic and enzymatic effects of the isolated M4 metabolite, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy. Therefore, it is not possible to fulfill the request as outlined.

Future Research Directions and Advanced Methodological Development for Elzasonan Metabolite M4

Integration of Omics Technologies for Systems-Level Understanding of Metabolite Roles

A comprehensive understanding of the biological significance of Elzasonan (B146119) metabolite M4 necessitates a systems-level approach that moves beyond simple quantification. The integration of multiple "omics" platforms—metabolomics, proteomics, transcriptomics, and genomics—can provide a holistic view of the cellular and physiological impact of M4. nih.gov

Metabolomics, the large-scale study of small molecules, serves as the cornerstone of this approach by directly identifying and quantifying M4 within a broader metabolic network. nih.govresearchgate.netmdpi.com It provides a real-time snapshot of the biochemical activity within a biological system, reflecting the ultimate downstream output of genomic and proteomic processes. nih.gov By employing untargeted metabolomics, researchers can observe global changes in the metabolome following exposure to elzasonan, potentially uncovering unexpected biochemical pathways influenced by the presence of M4. nih.gov Targeted metabolomics can then be used for precise quantification of M4 and related pathway intermediates. nih.gov

Integrating metabolomic data with other omics layers can elucidate complex interactions:

Transcriptomics and Proteomics: These platforms can reveal how the formation and presence of M4 correlate with changes in gene and protein expression. mdpi.commdpi.com For instance, an increase in M4 levels might be associated with altered expression of drug transporters responsible for its efflux or further metabolizing enzymes. This multi-omics approach can help construct gene-regulatory and protein-metabolite interaction networks, identifying key nodes and pathways affected by M4. mdpi.com

Genomics: Analyzing genetic variations (e.g., single nucleotide polymorphisms or SNPs) in the CYP2C8 gene can help explain inter-individual differences in the rate of M4 formation. Integrating this genomic data with metabolomic profiles can establish crucial genotype-phenotype relationships, paving the way for personalized medicine approaches.

By combining these datasets, researchers can move from merely identifying M4 to understanding its functional role within the complex biological system. omu.edu.tr

| Omics Technology | Primary Focus | Application to Elzasonan Metabolite M4 |

|---|---|---|

| Metabolomics | Small molecules (Metabolites) | Direct detection, quantification, and profiling of M4 and related endogenous metabolites. nih.gov |

| Proteomics | Proteins | Quantifying levels of CYP2C8 and other enzymes/transporters involved in M4 disposition. |

| Transcriptomics | RNA (Gene Expression) | Measuring mRNA levels of genes (e.g., CYP2C8) that regulate M4 formation and transport. mdpi.com |

| Genomics | DNA | Identifying genetic variants in CYP2C8 that influence M4 production rates. |

Development of Novel In Vitro Models for Enhanced Predictive Capacity

The initial characterization of M4 formation relied on conventional in vitro systems like human liver microsomes and recombinant enzymes. nih.gov While valuable for identifying primary metabolic pathways, these models lack the cellular complexity and longevity required to predict the full spectrum of a metabolite's behavior in vivo. cn-bio.com Future research will benefit significantly from the adoption of advanced in vitro models that more accurately recapitulate human liver physiology. nih.govnih.gov

Three-dimensional (3D) liver models, such as spheroids, organoids, and liver-on-a-chip (LOC) platforms, represent a significant leap forward. drugtargetreview.commdpi.commdpi.com These models offer several advantages over traditional 2D cultures and subcellular fractions:

Enhanced Physiological Relevance: 3D models often co-culture hepatocytes with other non-parenchymal cells (e.g., Kupffer cells, stellate cells), recreating the complex cellular microenvironment of the liver. semanticscholar.org This allows for the study of cell-cell interactions that may influence M4's formation or effects.

Longevity and Stability: Unlike short-term suspension cultures, 3D models can maintain metabolic function, including sustained expression of Phase I and Phase II enzymes, for several weeks. drugtargetreview.com This extended viability is crucial for studying slowly formed metabolites, downstream metabolic pathways of M4, and potential chronic effects.

Inclusion of Transporters and Phase II Metabolism: Hepatocytes in 3D culture exhibit better-polarized structures, leading to more in vivo-like expression and localization of drug transporters and Phase II conjugation enzymes (e.g., UDP-glucuronosyltransferases). nih.gov This is critical for studying the complete clearance pathway of M4, which, as a secondary amine, could be a substrate for glucuronidation. researchgate.netnih.gov

Microfluidic Integration (Liver-on-a-Chip): LOC systems introduce perfusion, mimicking blood flow and enabling the study of metabolite kinetics in a dynamic environment. mdpi.com Multi-organ-on-a-chip systems can further integrate a liver model with others, such as a gut model, to simulate first-pass metabolism and assess the systemic journey of M4 after its formation. mdpi.com

By using these advanced models, researchers can generate more predictive data on the hepatic clearance of M4 and its potential for drug-drug interactions or metabolite-mediated toxicity, bridging the gap between preclinical in vitro data and clinical outcomes. nih.gov

| Model | Key Features | Advantages for M4 Research | Limitations |

|---|---|---|---|

| Liver Microsomes | Contains Phase I enzymes (CYPs) | Good for initial identification of CYP-mediated pathways (e.g., CYP2C8 role in M4 formation). nih.gov | Lacks Phase II enzymes, transporters, and cellular context. nih.gov |

| Hepatocyte Suspensions | Intact cells with Phase I & II enzymes | Provides a more complete metabolic picture than microsomes. | Short-term viability; rapid decline in metabolic activity. nih.gov |

| 3D Liver Spheroids/Organoids | Long-term culture, cell-cell interactions | Stable metabolic activity for studying M4's downstream fate and chronic effects. drugtargetreview.com | Lacks perfusion; potential for mass transport limitations. |

| Liver-on-a-Chip (LOC) | Microfluidics, perfusion, multi-cell types | Dynamic study of M4 kinetics, bioavailability, and multi-organ interactions. cn-bio.commdpi.com | Higher complexity and lower throughput. |

Mechanistic Studies on Metabolite Reactivity and Metabolic Stability

The metabolic stability of a compound is a measure of its susceptibility to biotransformation. frontiersin.org For M4, this involves assessing its own rate of clearance. As a secondary amine, M4 is a potential substrate for several metabolic pathways:

Further Oxidation: The secondary amine can be further metabolized by CYPs or flavin-containing monooxygenases (FMOs), potentially leading to N-hydroxylation. nih.govresearchgate.net

Conjugation Reactions: The amine group can undergo Phase II conjugation, most notably glucuronidation, to form a more water-soluble carbamate (B1207046) glucuronide that can be readily excreted. researchgate.netnih.gov

N-dealkylation: In some cases, the remaining alkyl group could be removed, although this is less common for this structure.

In vitro stability assays using human liver microsomes and hepatocytes, supplemented with appropriate cofactors for both Phase I and Phase II reactions, can determine the intrinsic clearance of M4. frontiersin.org Identifying the "soft spots" on the M4 molecule will provide a clearer picture of its complete metabolic fate. pharmafocusasia.com

Beyond enzymatic reactions, the chemical reactivity of the secondary amine in M4 warrants investigation. Secondary amines can react with endogenous molecules. For instance, they can react with nitrous acid, formed in the body, to produce N-nitrosamines, a class of compounds often associated with carcinogenicity. libretexts.org While the likelihood of this for M4 is unknown, it represents a potential reactivity pathway that could be explored under specific physiological conditions.

Advancements in Analytical Platforms for High-Throughput and High-Sensitivity Metabolite Analysis

Progress in understanding M4 is intrinsically linked to the ability to accurately and sensitively detect it in complex biological matrices like plasma and urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis of drugs and their metabolites. nih.gov Future research will leverage advancements in this technology to enable more efficient and comprehensive analysis.

Key advancements include:

High-Throughput Methodologies: The demand for faster screening in drug discovery has driven the development of high-throughput LC-MS/MS methods. nih.govtechnologynetworks.com Techniques such as sample multiplexing, rapid gradient chromatography using UHPLC (Ultra-High-Performance Liquid Chromatography) systems, and automated sample preparation can significantly reduce analysis time, allowing for the screening of more compounds or conditions in a shorter period. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): While triple quadrupole MS is excellent for quantification, HRMS instruments (e.g., Orbitrap, TOF) provide superior mass accuracy and resolution. This capability is invaluable for metabolite identification, allowing for the confident elucidation of unknown downstream metabolites of M4 without authentic standards. It also aids in distinguishing M4 from isobaric interferences in complex samples.

Enhanced Sensitivity: The development of more efficient ionization sources and sensitive mass analyzers allows for the detection of metabolites at very low concentrations (pg/mL or lower). nih.gov This is particularly important for metabolites like M4, which may not be the major circulating species but could still have localized or potent biological effects. Sensitive detection is crucial for accurate pharmacokinetic modeling and for studies in systems where sample volume is limited. mdpi.comnih.gov

The integration of these advanced analytical platforms will be essential for conducting detailed pharmacokinetic studies of M4, supporting large-scale metabolomics experiments, and ultimately providing the high-quality quantitative data needed to validate findings from novel in vitro models and systems biology approaches. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.